Boc-D-tyr(all)-OH
Overview
Description
“Boc-D-tyr(all)-OH” is a chemical compound that is often used in research1. It is also known as BOC-D-TYR-OME1.
Synthesis Analysis
The synthesis of dendritic dipeptides, which includes “Boc-D-tyr(all)-OMe”, has been described in a study2. These dendritic dipeptides self-assemble into porous elliptical and circular columns that in turn self-organize into centered rectangular columnar and hexagonal columnar periodic arrays2.
Molecular Structure Analysis
The molecular structure of “Boc-D-tyr(all)-OH” is complex and involves multiple bonds3. It contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aromatic hydroxyl3.
Chemical Reactions Analysis
“Boc-D-tyr(all)-OH” can undergo various chemical reactions. For instance, when it is reacted with NBS in the presence of pTsOH, a moderate yield of the mono-brominated material is obtained4. This reaction can be accelerated by UV-vis irradiation4.Physical And Chemical Properties Analysis
“Boc-D-tyr(all)-OH” has a molecular weight of 295.345. It is a complex molecule with a high degree of structural complexity6.Scientific Research Applications
17O Nuclear Magnetic Resonance (NMR) Spectroscopy : A study by Tsikaris et al. (2000) utilized Boc-D-tyr(all)-OH in 17O NMR spectroscopy. They reported the detection of both carbonyl and hydroxyl 17O resonances in the carboxylic group of this compound, attributing this to strong hydrogen-bonded interactions (Tsikaris et al., 2000).
Chemo-Enzymatic Synthesis of Peptides : Sun et al. (2011) described the use of Boc-D-tyr(all)-OH in the chemo-enzymatic synthesis of endomorphin-1, an effective analgesic peptide. The research highlighted the efficient synthesis of this peptide with minimal side-chain protection and simple purification, contributing to greener peptide synthesis methods (Sun et al., 2011).
Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine : Nishiyama et al. (2001) developed an efficient synthesis method for a similar compound, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH), demonstrating its practical use in synthesizing tyrosine derivatives (Nishiyama et al., 2001).
δ Opioidmimetic Antagonists : Salvadori et al. (1995) explored the use of Boc-D-tyr(all)-OH in designing δ opioidmimetic antagonists, contributing to the development of potent opioid peptide antagonists with potential clinical applications (Salvadori et al., 1995).
Synthesis of O-phosphotyrosine-containing Peptides : Perich (1991) discussed the synthesis of Tyr(P)-containing peptides using Boc-D-tyr(all)-OH, which is pivotal for the preparation of large and complex Tyr(P)-containing peptides (Perich, 1991).
Safety And Hazards
The safety data sheet for “Boc-D-tyr(all)-OH” provides information about its hazards and safety precautions7. It is recommended for research and development use only and not for medicinal or household use7.
Future Directions
“Boc-D-tyr(all)-OH” has potential applications in the synthesis of biologically active targets8. With an efficient route to the synthesis of the mono ortho-brominated derivative of “Boc-D-tyr(all)-OH” in hand, the synthesis of the intriguing anti-cancer natural product, bisebromoamide, may now be tackled8.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-tyr(all)-OH |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.